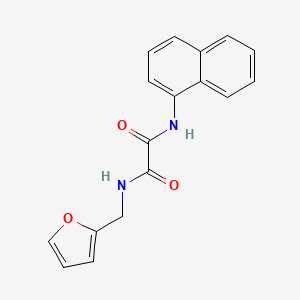

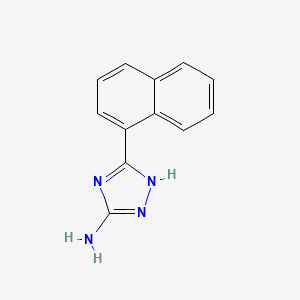

![molecular formula C23H22N4O2S B2764994 5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 872596-55-9](/img/structure/B2764994.png)

5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrolidinone . Pyrrolidinone derivatives are known to be involved in the synthesis of various compounds with potential biological activities .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized via reactions involving hydrazonoyl halides . For instance, a related compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone .Molecular Structure Analysis

The molecular structure of this compound shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis

The compound, being a derivative of pyrrolidinone, may be involved in various chemical reactions. Pyrrolidinone derivatives are known to be reactants involved in the synthesis of various compounds with potential biological activities .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing various heterocyclic compounds, leveraging structures similar to the chemical compound . These synthetic pathways often lead to compounds with potential antimicrobial, antifungal, and anticancer properties.

A study by Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, which were further cyclized to thieno[2,3-b]pyridines, showing in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Othman (2013) synthesized new pyridine-2(1H)-thiones and related compounds, evaluating their antimicrobial and antifungal activities, indicating the potential for developing new therapeutic agents (Othman, 2013).

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal activities of novel synthetic compounds, with some showing promising results against various microbial strains.

Gouda et al. (2010) synthesized thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, evaluating them as antimicrobial agents with some compounds exhibiting promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Another study by Devi et al. (2018) on 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives revealed moderate to good antibacterial activity against tested microbes (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Anticancer Properties

Compounds structurally related to the queried chemical have been assessed for their potential anticancer activities, showing efficacy in inhibiting cancer cell proliferation and inducing apoptotic cell death.

- A study by Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines, with some derivatives exhibiting promising cytotoxic activities (Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which this compound is a derivative of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Pyrazole derivatives are known to have a broad impact on various biochemical pathways due to their interaction with multiple receptors .

Result of Action

Pyrazole derivatives have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-15-6-5-9-18(10-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVIEBWBZCDRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

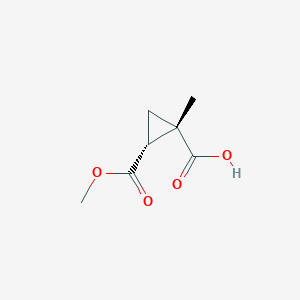

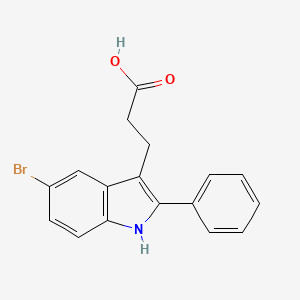

![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)

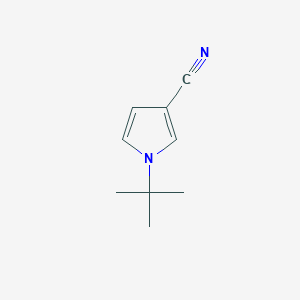

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764915.png)

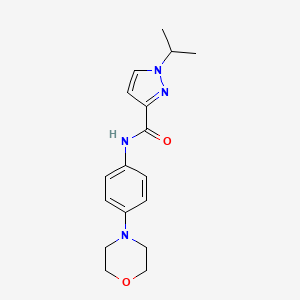

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)

![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)